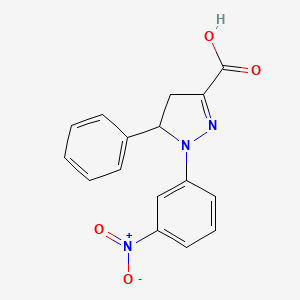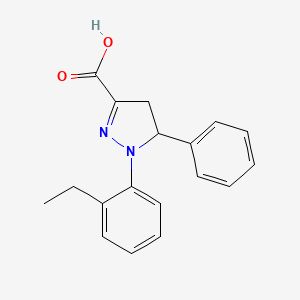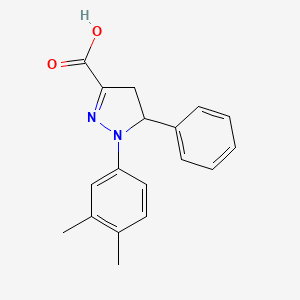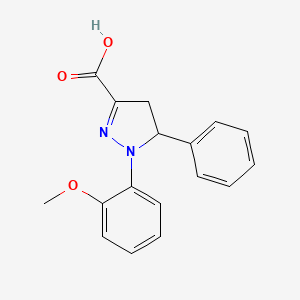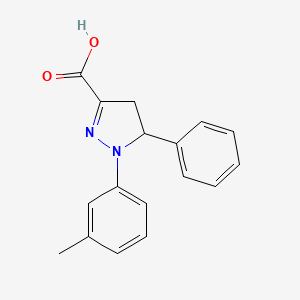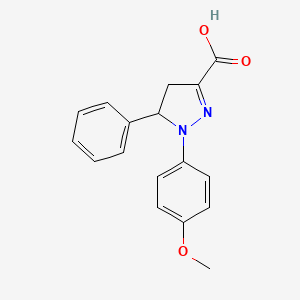
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly known as CMPP, is a compound of interest to scientists due to its various applications in both organic and inorganic chemistry. It has been used as a reagent in various organic syntheses, including the synthesis of heterocyclic compounds and pharmaceuticals. CMPP has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research.
Applications De Recherche Scientifique
CMPP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, for the preparation of heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research. CMPP has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.
Mécanisme D'action
The exact mechanism of action of CMPP is not yet fully understood. However, it is believed that CMPP acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which in turn can lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
CMPP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to improved memory and cognitive function. CMPP has also been shown to have an anti-inflammatory effect and to be an antioxidant, which can be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using CMPP is its relative stability, which makes it suitable for use in organic synthesis. Additionally, CMPP is relatively inexpensive and easy to obtain, making it a cost-effective reagent. On the other hand, CMPP is a relatively toxic compound and must be handled with caution, making it unsuitable for use in certain laboratory experiments.
Orientations Futures
The potential future directions for CMPP are numerous. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as to identify potential adverse effects. Additionally, further research is needed to identify potential uses of CMPP in organic synthesis and to identify potential new applications of CMPP in scientific research. Finally, further research is needed to identify potential new methods for the synthesis of CMPP.
Méthodes De Synthèse
CMPP can be synthesized through a number of different methods, including the direct synthesis of the carboxylic acid and the use of a Grignard reagent. The direct synthesis of CMPP involves the reaction of a chloroformate ester with a phenol and a base, such as sodium hydroxide. The Grignard reagent method involves the reaction of a Grignard reagent with a carboxylic acid. Both methods can be used to synthesize CMPP in a laboratory setting.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-16-8-7-12(9-13(16)18)20-15(10-14(19-20)17(21)22)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIJLPCVYILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)


![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
